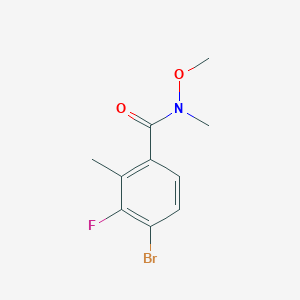
4-Bromo-3-fluoro-N-methoxy-N,2-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-fluoro-N-methoxy-N,2-dimethylbenzamide is an organic compound with the molecular formula C10H11BrFNO2. This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-N-methoxy-N,2-dimethylbenzamide typically involves the following steps:
Fluorination: The addition of a fluorine atom to the benzene ring.
Amidation: The formation of the benzamide structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized for industrial synthesis.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives with higher oxidation states.
Reduction Products: Reduced derivatives with lower oxidation states.
Aplicaciones Científicas De Investigación
4-Bromo-3-fluoro-N-methoxy-N,2-dimethylbenzamide is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-fluoro-N-methoxy-N,2-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity. The methoxy group may influence its solubility and bioavailability.
Comparación Con Compuestos Similares
- 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide
- 4-Bromo-3-methylbenzoic acid
- 4-Bromo-N-methoxy-N,2-dimethylbenzamide
Uniqueness: 4-Bromo-3-fluoro-N-methoxy-N,2-dimethylbenzamide is unique due to the specific arrangement of bromine, fluorine, and methoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific research applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C10H11BrFNO2 |
|---|---|
Peso molecular |
276.10 g/mol |
Nombre IUPAC |
4-bromo-3-fluoro-N-methoxy-N,2-dimethylbenzamide |
InChI |
InChI=1S/C10H11BrFNO2/c1-6-7(10(14)13(2)15-3)4-5-8(11)9(6)12/h4-5H,1-3H3 |
Clave InChI |
AGZWTMBTUXMWAA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1F)Br)C(=O)N(C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


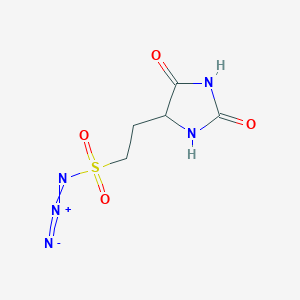
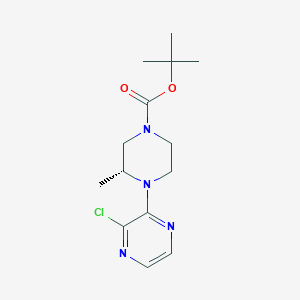
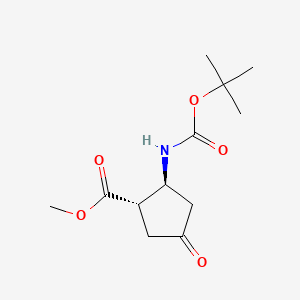
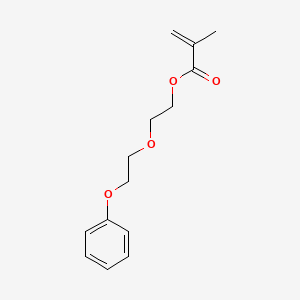
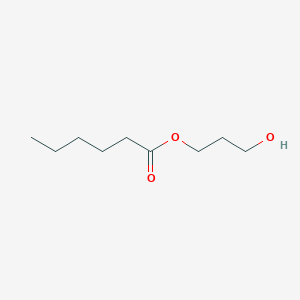
![4-[(2,6-diamino-5-phenyldiazenylpyridin-3-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B14013640.png)
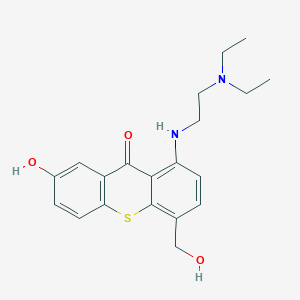
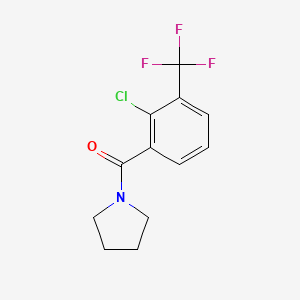
![Methyl 1-[(4-methylbenzenesulfonyl)oxy]-3,6,9,12-tetraoxapentadecan-15-oate](/img/structure/B14013656.png)
![6-Methylidene-8-oxabicyclo[3.3.1]nonan-7-one](/img/structure/B14013666.png)
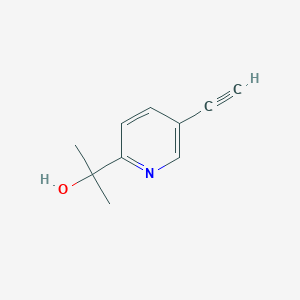
![4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14013682.png)
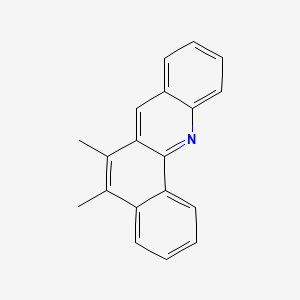
![2-aminoethanol;2-[(2-hydroxyphenyl)methylidene]propanedioic acid](/img/structure/B14013693.png)
